N-(4-(difluoromethoxy)phenyl)morpholine-4-carbothioamide
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Description
N-(4-(difluoromethoxy)phenyl)morpholine-4-carbothioamide is a chemical compound known for its potential applications in scientific research. It is a morpholine derivative with a thiocarbonyl group attached to the nitrogen atom.
Scientific Research Applications
Antimicrobial and Hypoglycemic Activities : Adamantane-isothiourea hybrid derivatives, including compounds related to N-(4-(difluoromethoxy)phenyl)morpholine-4-carbothioamide, have shown potent broad-spectrum antibacterial activity and significant hypoglycemic activity in diabetic rats (Al-Wahaibi et al., 2017).
Antibacterial and Antioxidant Agents : Novel thiosemicarbazones, related to the compound , exhibited excellent inhibition potency against Gram-positive pathogens and possessed antioxidant activity (Karaküçük-Iyidoğan et al., 2014).
Crystal Structure Analysis : The crystal structure of a similar compound, salicylaldehyde N(4)-morpholinothiosemicarbazone, was redetermined to explore its conformation, hydrogen-bonding patterns, and supramolecular interactions (Buu et al., 2019).
DNA Binding and Antimicrobial Activities : N-phenylmorpholine derivatives linked with thiazole or formazan moieties, structurally related to this compound, were synthesized and showed intercalation binding mode with SS-DNA. These compounds also exhibited antimicrobial and anti-cancer activities (Farghaly et al., 2020).
Antimicrobial Activities of Quinoline Derivatives : Novel 2-(4-morpholino quinolin-7-yl)-N-substituted phenyl hydrazinyl carbothioamide derivatives showed promising biological profiles against various strains of microorganisms (Patel et al., 2018).
Antibacterial, Antifungal, and Antioxidant Potency : N-acyl-morpholine-4-carbothioamides were synthesized and showed high activity against bacterial and fungal strains, along with excellent antioxidant potential (Aziz et al., 2020).
properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2S/c13-11(14)18-10-3-1-9(2-4-10)15-12(19)16-5-7-17-8-6-16/h1-4,11H,5-8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVRDLPDNVWFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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